
Ethoxy(trinonyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethoxy(trinonyl)silane: is an organosilicon compound characterized by the presence of ethoxy and trinonyl groups attached to a silicon atom. This compound is part of a broader class of silanes, which are widely used in various industrial and scientific applications due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: Ethoxy(trinonyl)silane can be synthesized through the hydrosilylation reaction, where a silicon-hydrogen bond reacts with an alkene in the presence of a catalyst. Common catalysts for this reaction include platinum-based compounds. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, making it relatively straightforward to perform.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation to remove any unreacted starting materials and by-products.
化学反应分析
Types of Reactions: Ethoxy(trinonyl)silane undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form silanols and ethanol.
Condensation: The silanol groups formed during hydrolysis can further condense to form siloxane bonds, leading to the formation of polymeric structures.
Substitution: Ethoxy groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Hydrolysis: Typically performed in the presence of an acid or base catalyst.
Condensation: Often occurs under acidic or basic conditions, with the removal of water to drive the reaction forward.
Substitution: Various nucleophiles can be used to replace the ethoxy groups, depending on the desired product.
Major Products Formed:
Hydrolysis: Silanols and ethanol.
Condensation: Polymeric siloxanes.
Substitution: Silanes with different functional groups.
科学研究应用
Chemistry: Ethoxy(trinonyl)silane is used as a precursor in the synthesis of various organosilicon compounds. Its ability to form stable siloxane bonds makes it valuable in the production of silicone-based materials.
Biology: In biological research, this compound can be used to modify surfaces to enhance biocompatibility or to immobilize biomolecules for various assays.
Medicine: The compound’s ability to form stable, biocompatible coatings makes it useful in medical device manufacturing, particularly for implants and other devices that require long-term stability in biological environments.
Industry: this compound is employed in the production of coatings, adhesives, and sealants. Its ability to improve adhesion between different materials is particularly valuable in the automotive and construction industries.
作用机制
The primary mechanism by which ethoxy(trinonyl)silane exerts its effects is through the formation of siloxane bonds. These bonds are highly stable and resistant to chemical and thermal degradation. The ethoxy groups can hydrolyze to form silanols, which can then condense to form siloxane networks. This process is facilitated by the presence of catalysts and specific reaction conditions.
相似化合物的比较
Triethoxysilane: Similar in structure but with three ethoxy groups attached to the silicon atom.
Tetraethoxysilane: Contains four ethoxy groups and is commonly used in the sol-gel process for producing silica materials.
Trimethoxysilane: Similar to triethoxysilane but with methoxy groups instead of ethoxy groups.
Uniqueness: Ethoxy(trinonyl)silane is unique due to the presence of the trinonyl group, which imparts specific hydrophobic properties and influences the compound’s reactivity and applications. Compared to other silanes, this compound offers a balance between reactivity and stability, making it suitable for a wide range of applications.
属性
CAS 编号 |
6304-54-7 |
|---|---|
分子式 |
C29H62OSi |
分子量 |
454.9 g/mol |
IUPAC 名称 |
ethoxy-tri(nonyl)silane |
InChI |
InChI=1S/C29H62OSi/c1-5-9-12-15-18-21-24-27-31(30-8-4,28-25-22-19-16-13-10-6-2)29-26-23-20-17-14-11-7-3/h5-29H2,1-4H3 |
InChI 键 |
YDZAPIAQYVADNK-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC[Si](CCCCCCCCC)(CCCCCCCCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


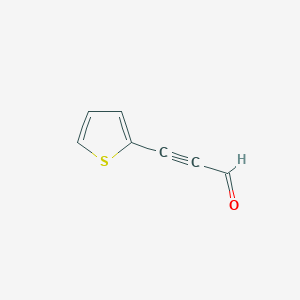

![3-[(Dimethylamino)methyl]bicyclo[2.2.1]heptan-2-ol](/img/structure/B14720528.png)
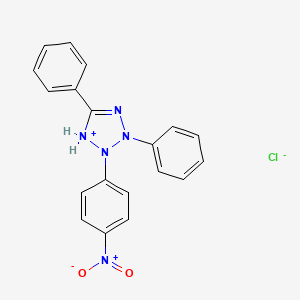
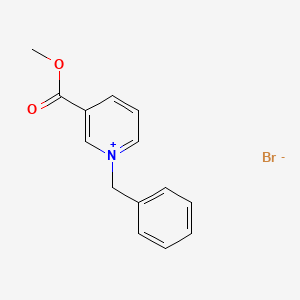

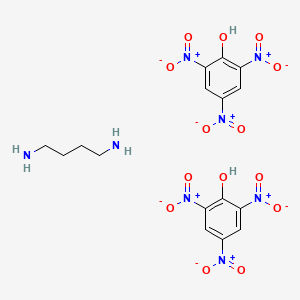

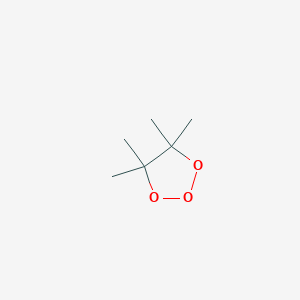
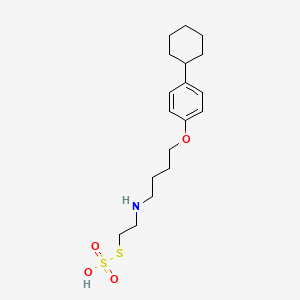
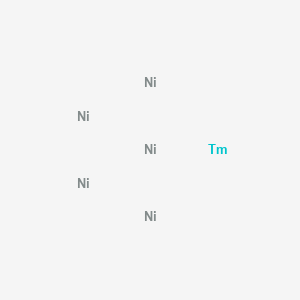
![[(Z)-5-(1,3-benzodioxol-5-yl)-4-nitropent-4-enyl] acetate](/img/structure/B14720578.png)


